molecular formula C8H10BrN3O B2970246 1-(3-Amino-4-bromophenyl)-3-methylurea CAS No. 1556188-40-9

1-(3-Amino-4-bromophenyl)-3-methylurea

Cat. No.: B2970246
CAS No.: 1556188-40-9
M. Wt: 244.092
InChI Key: ATBQWEDUSFDNNT-UHFFFAOYSA-N
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Description

1-(3-Amino-4-bromophenyl)-3-methylurea is an organic compound with a unique structure that combines an amino group, a bromine atom, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Amino-4-bromophenyl)-3-methylurea typically involves the reaction of 3-amino-4-bromophenyl isocyanate with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

    Step 1: Preparation of 3-amino-4-bromophenyl isocyanate by reacting 3-amino-4-bromophenylamine with phosgene.

    Step 2: Reaction of 3-amino-4-bromophenyl isocyanate with methylamine to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-4-bromophenyl)-3-methylurea can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(3-Amino-4-bromophenyl)-3-methylurea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Amino-4-bromophenyl)-3-methylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 3-Amino-4-bromophenol
  • 3-Amino-4-chlorobenzotrifluoride
  • 3-Amino-4-fluorobenzamide

Comparison: 1-(3-Amino-4-bromophenyl)-3-methylurea is unique due to the presence of both an amino group and a bromine atom on the phenyl ring, combined with a methylurea moiety. This combination imparts distinct chemical and biological properties compared to similar compounds, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-amino-4-bromophenyl)-3-methylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O/c1-11-8(13)12-5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBQWEDUSFDNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NC1=CC(=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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